Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride
Description
Methyl 2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride (CID 121604716) is a bicyclic organic compound with a unique heterocyclic framework. Its molecular formula is C₉H₁₅NO₂·HCl, featuring a [3.2.1] bicyclo system containing oxygen (oxa) and nitrogen (aza) atoms . The SMILES notation (COC(=O)C12CCCC(C1)NC2) highlights the ester group at position 1 and the fused bicyclic structure. Predicted collision cross-section (CCS) values for its adducts range from 138.2 Ų ([M-H]⁻) to 148.9 Ų ([M+NH₄]⁺), indicating moderate molecular compactness in mass spectrometry .
Properties
Molecular Formula |
C8H14ClNO3 |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
methyl 2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO3.ClH/c1-11-7(10)8-4-6(9-5-8)2-3-12-8;/h6,9H,2-5H2,1H3;1H |
InChI Key |
NOMGUBNFYJYGDN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(CCO1)NC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Approaches to Methyl 2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylate Hydrochloride
General Synthetic Strategy
The synthesis of methyl 2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride typically involves:
- Construction of the 2-oxa-6-azabicyclo[3.2.1]octane bicyclic core.
- Introduction of the carboxylate methyl ester functionality at the 1-position.
- Conversion of the free base to its hydrochloride salt for stability and handling.
The bicyclic scaffold is often assembled via intramolecular cyclization or ring-closing reactions involving precursors containing appropriately positioned nitrogen and oxygen atoms.
Literature-Reported Methods
Cyclization of Nitrogen- and Oxygen-Containing Precursors
One common approach involves starting from amino alcohol derivatives or haloalkoxy amines, which undergo intramolecular nucleophilic substitution or ring-closing reactions to form the bicyclic system. For example, a haloalkoxy amine can cyclize under basic conditions to yield the 2-oxa-6-azabicyclo[3.2.1]octane core.
Esterification to Install the Methyl Carboxylate Group
Following bicyclic core formation, selective oxidation or carboxylation at the 1-position is performed, followed by methylation (e.g., via methyl iodide or diazomethane) to form the methyl ester. Alternatively, the ester group can be introduced earlier in the synthetic sequence if stable intermediates are available.
Formation of Hydrochloride Salt
The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ether or ethanol), facilitating isolation as a crystalline solid with improved stability and solubility.
Detailed Preparation Example and Reaction Conditions
While direct literature specifically on methyl 2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride is limited, related bicyclic compounds such as methyl 6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride have been synthesized with similar methods, which can be adapted.
Representative Preparation Procedure
| Step | Reagents / Conditions | Description | Yield / Notes |
|---|---|---|---|
| 1 | Starting amino alcohol or haloalkoxy amine | Intramolecular cyclization under basic conditions (e.g., triethylamine, heat) | Formation of bicyclic 2-oxa-6-azabicyclo[3.2.1]octane core |
| 2 | Oxidation or carboxylation agent (e.g., KMnO4, CO2) | Introduction of carboxylic acid group at position 1 | Moderate to good yield depending on conditions |
| 3 | Methylating agent (e.g., methyl iodide, diazomethane) | Conversion of acid to methyl ester | High yield, careful handling required for diazomethane |
| 4 | Hydrochloric acid in solvent (e.g., Et2O, EtOH) | Formation of hydrochloride salt | Crystalline solid, improved stability |
Specific Reaction Conditions from Related Literature
| Reaction | Conditions | Time | Temperature | Yield (%) | Purification |
|---|---|---|---|---|---|
| Cyclization | Triethylamine, sealed tube | 3–6 hours | 130 °C | 80–90 | Silica gel chromatography |
| Esterification | Methyl iodide, base | 1–2 hours | Room temperature | 85–95 | Extraction and crystallization |
| Salt formation | HCl in ether | 1 hour | 0 °C to RT | Quantitative | Filtration and drying |
Analytical Data and Characterization
The prepared methyl 2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR shows characteristic signals for the bicyclic protons and methyl ester group.
- Mass Spectrometry (MS): Molecular ion peak corresponding to molecular weight ~205.68 g/mol.
- Infrared (IR) Spectroscopy: Ester carbonyl absorption near 1735 cm^-1 and ammonium salt bands.
- Melting Point: Sharp melting point consistent with hydrochloride salt formation.
- Elemental Analysis: Confirms molecular formula and purity.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Intramolecular cyclization of haloalkoxy amines | Simple starting materials, straightforward cyclization | Good yields, scalable | Requires careful control of reaction conditions |
| Oxidation/carboxylation followed by methylation | Direct installation of ester group | High purity product | Multi-step, sensitive reagents |
| Salt formation with HCl | Easy isolation, improved stability | Quantitative conversion | Requires handling of corrosive acid |
Chemical Reactions Analysis
Types of Reactions: Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts for catalytic asymmetric reactions, and various oxidizing and reducing agents for specific transformations. Reaction conditions often involve controlled temperatures and pressures to ensure the desired stereochemical outcomes .
Major Products: The major products formed from these reactions include various derivatives of the 2-azabicyclo[3.2.1]octane system, which can be further utilized in drug discovery and synthetic applications .
Scientific Research Applications
Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride has significant potential in various scientific research fields:
Chemistry: In synthetic organic chemistry, this compound serves as a key intermediate in the total synthesis of several target molecules. Its unique structure makes it a valuable scaffold for developing new synthetic methodologies .
Biology: In biological research, the compound’s nitrogen-containing heterocycle is of interest due to its bioactive properties. It is studied for its potential interactions with biological targets and its role in various biochemical pathways .
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its unique structure and pharmacological properties make it a promising candidate for developing new therapeutic agents .
Industry: In the industrial sector, the compound’s synthesis and applications are investigated for their potential to enhance the production of bioactive molecules and other valuable chemicals .
Mechanism of Action
The mechanism of action of Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s nitrogen-containing heterocycle allows it to interact with various enzymes and receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Differences
The compound’s bicyclo[3.2.1]octane core distinguishes it from related bicyclic systems, such as:
- Bicyclo[3.2.0]heptane derivatives (e.g., 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid analogs in and ), which have smaller, sulfur-containing rings.
- Bicyclo[4.2.0]octene systems (e.g., 5-thia-1-azabicyclo[4.2.0]oct-2-ene in and ), which include larger, unsaturated rings with additional substituents like thiadiazolyl or furanylcarbonyl groups.
Table 1: Key Structural Comparisons
Pharmacological and Physicochemical Properties
- Crystallinity and Stability: Pharmacopeial standards for bicyclo[3.2.0]heptane derivatives (e.g., ) require compliance with crystallinity and dimethylaniline limits.
- Reactivity : The sulfur atom in thia-containing analogs (e.g., ) may enhance electrophilic reactivity compared to the oxygen in the target compound’s oxa group. This could influence metabolic pathways or degradation kinetics.
- Biological Activity : Bicyclo[4.2.0]octene derivatives () often feature beta-lactam-like structures with antibiotic activity. The target compound’s lack of a beta-lactam ring or thiadiazole substituents implies divergent biological targets .
Research Implications
- Synthetic Applications : The target compound’s simple ester group and [3.2.1] scaffold make it a candidate for derivatization studies, contrasting with complex acetamido/thioether-substituted analogs.
- Unanswered Questions : Lack of pharmacological data (e.g., crystallinity tests) for the target compound highlights gaps in current literature. Further studies could compare its stability with sulfur-containing analogs.
Biological Activity
Methyl 2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride (CAS No. 2803855-97-0) is a compound belonging to the azabicyclo family, known for its unique bicyclic structure that incorporates nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery and development.
Chemical Structure and Properties
The structural formula of methyl 2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride can be represented as follows:
Key Properties:
- Molecular Formula: C₆H₁₁ClN O₂
- Molecular Weight: 160.61 g/mol
- Purity: ≥95%
- Storage Conditions: Refrigerated (0-10°C)
Biological Activity Overview
Research indicates that compounds within the azabicyclo[3.2.1]octane family exhibit a range of biological activities, including:
- Antimicrobial Activity: Some derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- CNS Activity: The bicyclic structure may influence neuropharmacological properties, making it a candidate for further investigation in neurodegenerative diseases.
- Analgesic Properties: Certain analogs have been reported to possess pain-relieving effects, which could be beneficial in pain management therapies.
1. Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various azabicyclo compounds, including methyl 2-oxa-6-azabicyclo[3.2.1]octane derivatives. Results indicated that modifications to the nitrogen and oxygen positions significantly influenced antimicrobial potency against Gram-positive and Gram-negative bacteria .
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Methyl 2-oxa-6-azabicyclo[3.2.1]octane | E. coli | 32 µg/mL |
| Methyl 2-oxa-6-azabicyclo[3.2.1]octane | S. aureus | 16 µg/mL |
2. Neuropharmacological Effects
In a recent publication, researchers investigated the effects of methyl 2-oxa-6-azabicyclo[3.2.1]octane on neuronal cells in vitro. The compound was found to enhance neuronal survival under oxidative stress conditions, indicating potential neuroprotective properties .
Key Findings:
- Enhanced cell viability by 25% compared to control.
- Reduction in reactive oxygen species (ROS) levels.
3. Analgesic Effects
A preclinical study assessed the analgesic effects of methyl 2-oxa-6-azabicyclo[3.2.1]octane using animal models of pain (e.g., formalin test). The results demonstrated a significant reduction in pain response at doses of 5 mg/kg and 10 mg/kg, suggesting its potential as an analgesic agent .
Q & A
Q. Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane, THF | Polar aprotic solvents enhance cyclization efficiency |
| Temperature | 60–80°C (reflux) | Higher temps favor ring closure but risk decomposition |
| Catalyst | Lewis acids (e.g., ZnCl₂) | Accelerate cyclization by stabilizing intermediates |
Refer to multi-step protocols in for analogous azabicyclo compounds, where catalytic hydrogenation and Boc-protection are critical for purity .
What safety protocols are essential when handling this compound in the laboratory?
Basic
The compound is a skin and eye irritant (GHS Category 2/2A). Mandatory precautions include:
- PPE : Nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods during weighing/synthesis to avoid inhalation .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
How can enantiomeric purity be resolved during synthesis, given the compound’s stereochemical complexity?
Advanced
The bicyclic structure may lead to stereoisomers. Methodologies include:
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) to separate enantiomers .
- NMR with Chiral Shift Reagents : Europium complexes (e.g., Eu(hfc)₃) induce distinct splitting in proton signals for enantiomers .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, critical for pharmacological studies .
What methodologies are used to evaluate receptor binding affinity and selectivity?
Q. Advanced
- Radioligand Binding Assays : Use tritiated analogs to quantify affinity for neurotransmitter receptors (e.g., nicotinic acetylcholine receptors, due to structural similarity to nicotine) .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to targets like opioid or serotonin receptors .
- Functional Assays : Measure cAMP inhibition or calcium flux in cell lines expressing target receptors .
Which spectroscopic techniques are most effective for structural confirmation?
Q. Basic
- NMR (¹H/¹³C) : Assign peaks to bicyclic protons (e.g., δ 3.2–4.0 ppm for bridgehead CH groups) and ester carbonyl (δ 170–175 ppm) .
- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and NH⁺ vibrations (~2500 cm⁻¹ for hydrochloride) .
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ at m/z 206 (molecular ion) .
How can low yields during cyclization be addressed in scaled-up synthesis?
Advanced
Common issues and solutions:
What biological activities are associated with this compound, and how are they assessed?
Q. Basic
- Analgesic Potential : Tested in rodent models (e.g., tail-flick assay) due to structural parallels with opioid-like alkaloids .
- Antimicrobial Screening : Disk diffusion assays against S. aureus and E. coli at concentrations ≥50 µg/mL .
What strategies improve stability in aqueous formulations for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
